molecular formula C22H18BrN3O5S B11533971 4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11533971
M. Wt: 516.4 g/mol
InChI Key: OCUZMXCIOPZQLM-BRJLIKDPSA-N
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Description

4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and various functional groups that contribute to its unique properties.

Preparation Methods

Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen, articaine, and tioconazole. These compounds share the thiophene ring structure but differ in their substituents and specific applications.

Properties

Molecular Formula

C22H18BrN3O5S

Molecular Weight

516.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H18BrN3O5S/c1-30-18-11-14(4-9-17(18)31-22(29)19-3-2-10-32-19)12-25-26-20(27)13-24-21(28)15-5-7-16(23)8-6-15/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

OCUZMXCIOPZQLM-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3

Origin of Product

United States

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